Glyburide-D3

Vue d'ensemble

Description

Glyburide-D3, also known as Glibenclamide-D3, is a deuterium-labeled derivative of Glyburide. Glyburide is a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound makes it particularly useful as an internal standard in mass spectrometry for the quantification of Glyburide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Glyburide-D3 involves the incorporation of deuterium atoms into the Glyburide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the methoxy group in Glyburide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents under controlled conditions. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Glyburide-D3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Glyburide-D3 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of Glyburide.

Biology: Employed in studies involving the metabolism and pharmacokinetics of Glyburide.

Medicine: Utilized in research on diabetes treatment and the development of new antidiabetic drugs.

Mécanisme D'action

Glyburide-D3, like Glyburide, exerts its effects by inhibiting the ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glibenclamide: The non-deuterated form of Glyburide-D3, used in the treatment of type 2 diabetes.

Glipizide: Another second-generation sulfonylurea with a similar mechanism of action.

Gliclazide: A sulfonylurea with a different chemical structure but similar therapeutic effects.

Uniqueness of this compound

The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it an invaluable tool in pharmacokinetic studies and quality control processes .

Activité Biologique

Glyburide-D3 is a deuterated form of glyburide, a second-generation sulfonylurea commonly used to manage type 2 diabetes mellitus. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic effects, and relevant research findings.

Glyburide functions primarily by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This closure causes depolarization of the cell membrane, opening voltage-gated calcium channels and resulting in increased intracellular calcium levels. The elevated calcium concentration stimulates the release of insulin from pancreatic beta cells, thus lowering blood glucose levels .

Key Mechanisms:

- ATP-sensitive Potassium Channel Closure : this compound forces SUR1 closed, enhancing insulin secretion.

- Calcium Influx : Increased intracellular calcium promotes insulin granule exocytosis.

- Additional Pathways : Recent studies suggest that glyburide may also facilitate protein degradation pathways that influence inflammation and wound healing .

Biological Activity and Effects

The biological activity of this compound extends beyond glucose regulation. Research indicates that it may play a role in various physiological processes:

- Wound Healing : Glyburide has been shown to synergize with retinoic acid to promote wound healing by modulating inflammatory responses through the degradation of nuclear receptor coregulator RIP140 .

- Cancer Risk : A population-based cohort study indicated that prolonged use of glyburide is associated with an increased risk of cancer, particularly with higher cumulative doses .

- Combination Therapies : Studies suggest that combining glyburide with vitamin D enhances its effectiveness in reducing apoptosis and improving metabolic profiles in diabetic models .

Table 1: Summary of this compound Mechanisms and Effects

| Mechanism/Effect | Description |

|---|---|

| Insulin Secretion | Stimulates insulin release via SUR1 channel closure |

| Calcium Influx | Increases intracellular calcium concentration |

| Wound Healing | Synergizes with retinoic acid to enhance healing through RIP140 degradation |

| Cancer Risk | Associated with increased cancer risk with prolonged use |

| Combination Efficacy | Enhanced effects when used with vitamin D |

Case Studies

- Wound Healing Study : In a controlled experiment, glyburide was administered to diabetic mice alongside retinoic acid. The results showed significant improvement in wound healing rates compared to controls, attributed to enhanced macrophage function and RIP140 degradation pathways .

- Cancer Risk Analysis : A cohort study involving over 52,000 patients examined the long-term effects of glyburide compared to other sulfonylureas. Findings indicated a non-significant but concerning trend toward increased cancer incidence with higher doses and longer duration of glyburide therapy .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Inflammatory Response Modulation : Glyburide's ability to degrade RIP140 suggests potential applications in managing inflammatory diseases beyond diabetes management .

- Metabolic Enhancements : The combination of glyburide with vitamin D has shown promising results in improving metabolic health and reducing apoptosis in liver cells, indicating broader therapeutic applications .

Propriétés

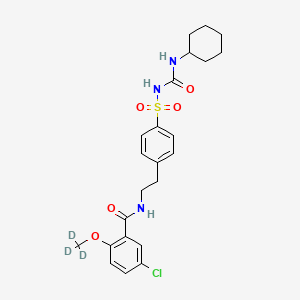

IUPAC Name |

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNLBTZKUZBEKO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.